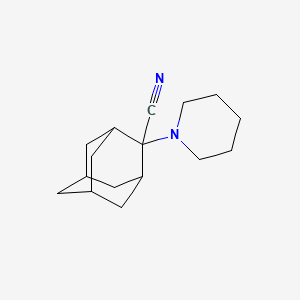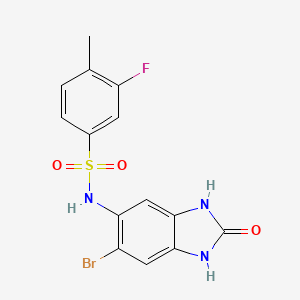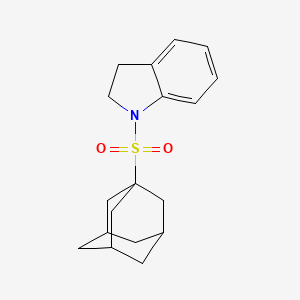![molecular formula C14H16N4O3S B11489551 N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489551.png)
N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core pyrazole structure, followed by the introduction of the nitro group and the butanamide side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and lower costs .
Chemical Reactions Analysis
N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. .
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can be compared with other similar compounds, such as:
N-(2-morpholinoethyl)-4-(1H-pyrazol-1-yl)benzamide: This compound also features a pyrazole ring but has different substituents, leading to distinct chemical and biological properties.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a butanamide group, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H16N4O3S |
|---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H16N4O3S/c1-22-13-6-3-2-5-12(13)16-14(19)7-4-8-17-10-11(9-15-17)18(20)21/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,16,19) |
InChI Key |
HDELXDDMDYCAQD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate](/img/structure/B11489476.png)
![Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11489484.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11489512.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)

![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
